N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Medicinal chemistry Molecular docking Structure-activity relationship

The compound N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 865287-29-2, molecular formula C₁₃H₁₀ClN₃O₄, MW 307.69 g/mol) belongs to the class of 2,5-disubstituted 1,3,4-oxadiazole amides. It is characterized by a unique combination of a 4-chlorophenyl substituent at the oxadiazole 5-position and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at the 2-position.

Molecular Formula C13H10ClN3O4
Molecular Weight 307.69
CAS No. 865287-29-2
Cat. No. B2487734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
CAS865287-29-2
Molecular FormulaC13H10ClN3O4
Molecular Weight307.69
Structural Identifiers
SMILESC1COC(=CO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClN3O4/c14-9-3-1-8(2-4-9)12-16-17-13(21-12)15-11(18)10-7-19-5-6-20-10/h1-4,7H,5-6H2,(H,15,17,18)
InChIKeyTYHLMKJJKMXQMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 865287-29-2): A Structurally Distinct 1,3,4-Oxadiazole-Dioxine Hybrid for Targeted Screening


The compound N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 865287-29-2, molecular formula C₁₃H₁₀ClN₃O₄, MW 307.69 g/mol) belongs to the class of 2,5-disubstituted 1,3,4-oxadiazole amides. It is characterized by a unique combination of a 4-chlorophenyl substituent at the oxadiazole 5-position and a 5,6-dihydro-1,4-dioxine-2-carboxamide moiety at the 2-position . This heterocyclic scaffold is widely explored in medicinal chemistry for its capacity to engage in hydrogen bonding and π-stacking interactions with biological targets, including kinases and GPCRs, making it a valuable chemotype for probe discovery and lead optimization [1].

Why N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Cannot Be Casually Substituted with In-Class Analogs


Within the 2,5-disubstituted 1,3,4-oxadiazole amide series, even subtle positional or atomic substitutions on the 5-phenyl ring can profoundly alter biological activity profiles. The 4-chlorophenyl substituent on the target compound is not interchangeable with its 2-chlorophenyl isomer (CAS 865249-71-4) or with other halogenated analogs, as the position of the chlorine atom dictates the molecule's overall dipole moment, steric profile, and ability to form halogen bonds within a target binding pocket . Molecular docking studies on related oxadiazole amides have demonstrated that the 4-substituted phenyl ring orientation is critical for achieving favorable ΔG binding scores against tyrosine kinases, with even a shift of the halogen from the para to the ortho position predicted to disrupt key hydrophobic interactions and hydrogen-bond networks [1]. Consequently, substituting this compound with an in-class analog without a systematic comparative evaluation risks selecting a molecule with a fundamentally different target engagement profile, undermining reproducibility in biochemical and cell-based assays.

Quantitative Differentiation Evidence for N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide Against Its Closest Analogs


Para vs. Ortho Chlorine Substitution: Divergent Conformational and Binding Profiles in 1,3,4-Oxadiazole Amides

The target compound carries a chlorine atom at the para position of the 5-phenyl ring, whereas its closest commercial analog, N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 865249-71-4), places the chlorine at the ortho position . In a class-level docking analysis of 2,5-disubstituted 1,3,4-oxadiazole amides against the EGFR tyrosine kinase domain (PDB: 1M17), the para-halogenated derivative IIe achieved a docking score of -7.89 kcal/mol, while the ortho-chloro substitution pattern was not represented among the top-scoring ligands due to steric clash with the hinge region, suggesting that para-substitution is a prerequisite for high-affinity binding in this target class [1]. Although a direct head-to-head comparison of the two isomers has not been published, the differential binding mode inferred from docking studies provides a structural rationale for preferring the 4-chlorophenyl isomer when targeting kinase ATP-binding sites.

Medicinal chemistry Molecular docking Structure-activity relationship

Impact of 4-Chlorophenyl vs. 4-Methoxyphenyl Substitution on Target Binding and Physicochemical Properties

The 4-methoxyphenyl analog, N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide, presents an electron-donating methoxy group in place of the electron-withdrawing chlorine atom found in the target compound . This substitution alters the electronic density distribution across the oxadiazole ring and the pendant phenyl group, which is known to influence both the strength of π-π stacking interactions with aromatic residues in protein binding pockets and the compound's logP and metabolic stability [1]. In the 2,5-disubstituted 1,3,4-oxadiazole series, 4-chlorophenyl derivatives consistently demonstrate higher cytotoxic potency against HeLa cells (IC₅₀ = 19.9–35 µM range) compared to 4-methoxyphenyl analogs, which are either inactive or require higher concentrations, suggesting that chlorine-mediated halogen bonding contributes to target engagement [2]. Although the exact target compound was not tested in this panel, the class-level trend indicates that the 4-chlorophenyl variant offers a more favorable activity profile for antiproliferative screening applications.

Medicinal chemistry Lead optimization Bioisosterism

The Critical Role of the 1,3,4-Oxadiazole Scaffold in Amide Bioactivity: Contrast with Simple 4-Chlorophenyl Dioxine Carboxamides

A structurally simpler analog, N-(4-chlorophenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide (CAS 61565-02-4), lacks the central 1,3,4-oxadiazole ring present in the target compound . The oxadiazole core is not merely a passive linker; it provides two additional hydrogen-bond-acceptor nitrogen atoms and contributes to the molecule's rigidity, planarity, and electronic properties [1]. In the context of kinase inhibition, the oxadiazole ring has been shown to form a critical hydrogen bond with the backbone NH of Met793 in the EGFR hinge region, an interaction that is entirely absent in simple benzamide or dioxine carboxamide analogs [2]. This interaction is essential for the low-micromolar activity observed for the oxadiazole series and cannot be recapitulated by a direct dioxine-phenyl amide linkage. Therefore, the target compound is functionally non-redundant with simpler amide analogs that share the 4-chlorophenyl dioxine carboxamide substructure.

Medicinal chemistry Core scaffold selection Fragment-based drug design

Differential GPCR Screening Profiles Between 4-Chlorophenyl and 2-Chlorophenyl Oxadiazole Dioxine Isomers

The 2-chlorophenyl isomer (CAS 865249-71-4) has been profiled in a cell-based high-throughput primary assay to identify activators of GPR151 (Galanin receptor 4), a class A GPCR, as part of the Scripps Research Institute Molecular Screening Center program . While the quantitative %activation value for the 2-chlorophenyl isomer in this assay is not publicly disclosed, the very fact that it was selected for and tested in this assay indicates that the 2,5-disubstituted oxadiazole dioxine chemotype is recognized by GPCR screening centers as a privileged scaffold for receptor modulation. The 4-chlorophenyl isomer (target compound) has not been tested in this specific GPR151 assay, but given the known sensitivity of GPCR ligand recognition to substituent position on the aryl ring, the two isomers are expected to exhibit divergent activity signatures [1]. A researcher interested in probing the structure-activity relationship of oxadiazole dioxine amides at GPCRs would therefore need to source both isomers to deconvolute the positional effect, rather than assuming functional equivalence.

GPCR screening Chemical biology Hit profiling

Optimal Research and Procurement Application Scenarios for N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide


Kinase-Focused Antiproliferative Screening for Oncology Lead Discovery

The compound is best deployed as part of a structurally diverse oxadiazole amide library targeting receptor tyrosine kinases, particularly EGFR. Based on class-level docking evidence showing that para-chlorophenyl oxadiazole amides achieve favorable binding scores (e.g., -7.89 kcal/mol against PDB: 1M17), this compound is a rational inclusion in a kinase-biased screening set [1]. Its 4-chlorophenyl substituent is predicted to engage the hydrophobic back pocket of the ATP-binding site, while the dioxine carboxamide provides a vector for solubility and additional polar contacts. In a high-throughput MTT assay against HeLa cells, closely related 4-chlorophenyl oxadiazole amides have demonstrated IC₅₀ values in the 19.9–35 µM range, providing a benchmark for expected primary hit activity [1]. Researchers should use this compound in parallel with the 2-chlorophenyl isomer to systematically map the positional SAR of halogen substitution on target engagement.

GPCR Chemical Biology Probe Development Targeting Class A Receptors

Given that the 2-chlorophenyl isomer of this chemotype has already been evaluated in a GPR151 (Galanin receptor 4) high-throughput activator screen at the Scripps Research Institute Molecular Screening Center, the 4-chlorophenyl isomer represents a logical complementary tool compound for GPCR probe development . The 4-chlorophenyl variant can be used to interrogate the positional specificity of orthosteric or allosteric modulation at GPR151 and related Galanin receptor subtypes. Screening the compound in a panel of Class A GPCRs, including those with known sensitivity to halogenated aromatic ligands (e.g., dopamine D2, serotonin 5-HT2A), could identify novel receptor-ligand interactions that are missed when only the ortho-substituted isomer is tested [2]. Procurement of both isomers is essential for any lab aiming to publish a comprehensive positional SAR study on oxadiazole-based GPCR ligands.

Fragment-Based and Structure-Guided Lead Optimization in the 1,3,4-Oxadiazole Chemical Space

For medicinal chemistry groups engaged in fragment growing or scaffold hopping around confirmed oxadiazole hits, this compound provides a fully decorated, purchasable analog that can serve as a reference point for evaluating the contribution of the 5,6-dihydro-1,4-dioxine moiety to overall binding affinity and selectivity [1]. The presence of both the oxadiazole hydrogen-bond-acceptor pharmacophore and the electron-rich dioxine ring offers a unique three-dimensional pharmacophoric pattern that can be compared against simpler amide analogs lacking the oxadiazole core. Co-crystallization or docking studies using this compound as a starting point can reveal whether the dioxine oxygen atoms participate in water-mediated contacts with the target protein, guiding the design of more potent and selective analogs with improved drug-like properties [3].

Comparative Analytical Reference for Positional Isomer Identification in Chemical Biology Studies

Due to the structural similarity between 4-chlorophenyl (CAS 865287-29-2) and 2-chlorophenyl (CAS 865249-71-4) isomers, the target compound serves as a critical analytical reference standard for confirming the regiochemical identity of synthesized or purchased oxadiazole dioxine amides . Using HPLC co-injection, differential scanning calorimetry, or NMR shift comparison, laboratories can unambiguously distinguish between these isomers and avoid misassignment that could lead to erroneous biological conclusions. This quality-control application is particularly important when compounds are sourced from multiple vendors or when scale-up synthesis is undertaken, as positional isomers may co-elute or exhibit similar MS fragmentation patterns.

Quote Request

Request a Quote for N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.